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Technical Guide: Target Binding Affinity and Kinetics of an IDO1 Inhibitor

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Compound of Interest		
Compound Name:	Ido1-IN-14	
Cat. No.:	B15145173	Get Quote

Notice: Publicly available data for a molecule specifically designated "**Ido1-IN-14**" could not be located. Therefore, this guide utilizes the well-characterized and clinically evaluated Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat (INCB024360), as a representative example to fulfill the technical requirements of this request.

Introduction to IDO1 and Epacadostat

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, IDO1 is a significant immune checkpoint protein.[2] Its overexpression by tumor cells or antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines.[3][4] These actions suppress the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade the host immune system.[5][6]

Epacadostat (formerly INCB024360) is a potent, selective, and orally bioavailable inhibitor of the IDO1 enzyme.[7][8][9] It acts as a competitive inhibitor, targeting the enzyme's catalytic activity with high selectivity over related enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[8][10][11] By blocking IDO1, Epacadostat aims to restore tryptophan levels and reduce kynurenine production, thereby reversing tumor-associated immunosuppression and enhancing anti-tumor immune responses.[5][9]



Target Binding Affinity and Kinetics Data

The interaction between an inhibitor and its target is defined by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding the inhibitor's mechanism of action and predicting its pharmacological effects.

Quantitative Data Summary for Epacadostat

The following table summarizes key quantitative data for the binding and inhibition of IDO1 by Epacadostat, compiled from various in vitro assays.



Parameter	Value	Assay Type	Target Species	Notes
IC50	~10 nM	Enzymatic Assay	Human	Measures the concentration required to inhibit 50% of IDO1 enzymatic activity.[9][12]
IC50	7.4 nM	Cellular Assay (HeLa)	Human	Measures the concentration required to inhibit 50% of IDO1 activity in a cellular context. [2][13]
IC50	73 nM	Enzymatic Assay	-	Value reported in a study leading to Epacadostat's development.[2]
IC50	52.4 nM	Cellular Assay (HEK293/MSR)	Mouse	Demonstrates potent activity against the murine form of the enzyme.[9]
Ki	7 nM	Binding Affinity	-	The inhibition constant, reflecting the intrinsic binding affinity.[9]
Selectivity	>1000-fold	Enzymatic/Cellul ar Assays	Human	Highly selective for IDO1 over IDO2 and TDO. [2][13]



Experimental Protocols

Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. Below are detailed protocols for common assays used to characterize IDO1 inhibitors like Epacadostat.

IDO1 Enzymatic Activity Assay (Spectrophotometric)

This method measures the enzymatic conversion of tryptophan to N-formylkynurenine, which can be monitored by an increase in absorbance.

Objective: To determine the IC50 of an inhibitor against purified IDO1 enzyme.

Materials:

- Purified recombinant human IDO1 enzyme
- L-Tryptophan (substrate)
- Ascorbic acid (reductant)
- Methylene blue (electron carrier)
- Catalase
- Potassium phosphate buffer (pH 6.5)
- Test inhibitor (e.g., Epacadostat) dissolved in DMSO
- 30% (w/v) Trichloroacetic acid (TCA)
- 96-well microplate and spectrophotometer

Protocol:

 Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 0.2 mg/mL catalase. [12][14]



- Inhibitor Addition: Serially dilute the test inhibitor in DMSO and add to the appropriate wells
 of the microplate. Include a DMSO-only control (no inhibition) and a no-enzyme control
 (background).
- Enzyme Addition: Add purified IDO1 enzyme (e.g., 20 nM final concentration) to all wells except the no-enzyme control.[12]
- Initiation of Reaction: Start the reaction by adding L-tryptophan (e.g., 2 mM final concentration).[12]
- Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-60 minutes).[15][16]
- Reaction Termination: Stop the reaction by adding TCA.[15]
- Measurement: Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.[12][17]
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding interactions between a ligand (inhibitor) and an analyte (protein), allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[18][19]

Objective: To determine the ka, kd, and KD of an inhibitor for IDO1.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Purified recombinant human IDO1 enzyme



- Test inhibitor (analyte)
- Immobilization reagents (e.g., EDC/NHS)
- Running buffer (e.g., HBS-EP+)

Protocol:

- Chip Preparation and Immobilization: Activate the sensor chip surface using EDC/NHS.
 Immobilize the purified IDO1 enzyme onto the activated surface to a target response level.
 Deactivate any remaining active esters. A reference channel is typically prepared without the protein to subtract non-specific binding.
- Analyte Preparation: Prepare a series of dilutions of the test inhibitor (analyte) in the running buffer.
- Binding Analysis:
 - Association: Inject the different concentrations of the inhibitor over the sensor chip surface (both reference and IDO1-immobilized channels) at a constant flow rate for a set period.
 This allows for the monitoring of the binding event in real-time.
 - Dissociation: After the association phase, inject running buffer over the chip to monitor the dissociation of the inhibitor from the immobilized IDO1.
- Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor from the IDO1 surface, preparing it for the next injection cycle.
- Data Analysis:
 - Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
 - Globally fit the association and dissociation curves from all inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters: ka (association rate constant), kd (dissociation rate constant), and KD (equilibrium dissociation constant, calculated as kd/ka).[18]



Visualizations IDO1 Signaling Pathway

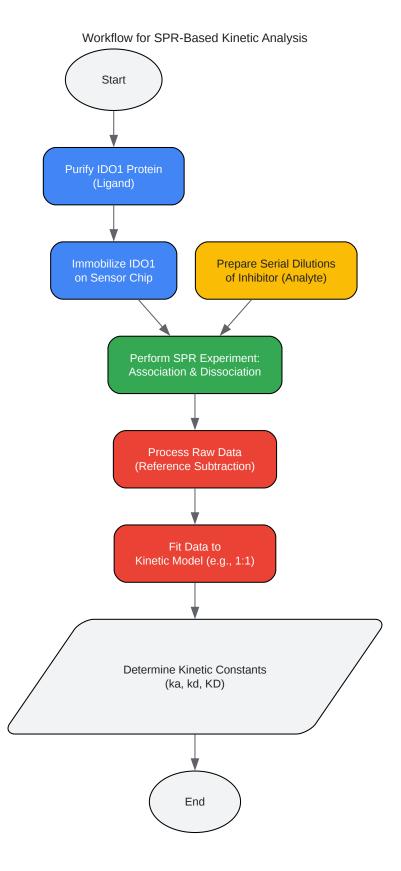
The following diagram illustrates the central role of the IDO1 enzyme in tryptophan metabolism and its impact on the immune system.

Caption: IDO1 pathway showing tryptophan depletion and immunosuppressive effects.

Experimental Workflow for Binding Kinetics

The diagram below outlines the typical workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance (SPR).





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Caption: A typical experimental workflow for determining binding kinetics via SPR.



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